2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-8-11(2)15(12(3)9-10)17-20-21-18(26-17)19-16(23)13-6-4-5-7-14(13)22(24)25/h4-9H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVVMHKVJWTQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2,4,6-trimethylphenyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation.
Nitration: The benzamide moiety can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The final step involves coupling the nitrated benzamide with the thiadiazole ring under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Stability Under Acidic and Basic Conditions
Thiadiazole derivatives are generally stable under mild acidic conditions but may undergo hydrolysis in strongly acidic or basic environments. For example:
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Acidic Hydrolysis : The thiadiazole ring may cleave under concentrated sulfuric acid, leading to sulfonic acid derivatives or desulfurization products .
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Basic Hydrolysis : The amide bond in the benzamide group could hydrolyze to form carboxylic acid and amine derivatives. This reaction is facilitated by nucleophilic attack on the carbonyl carbon under alkaline conditions .
Reactivity of the Nitro Group
The nitro group at the 2-position of the benzamide moiety is electron-withdrawing and may participate in reduction or substitution reactions:
Note : Reduction of the nitro group to an amine could enhance biological activity by enabling hydrogen bonding or salt formation .
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack at the sulfur atom or electrophilic substitution at the nitrogen atoms. For example:
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Nucleophilic Substitution : Reaction with amines or alcohols could replace the sulfur atom, forming oxadiazole or triazole analogs .
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Electrophilic Aromatic Substitution : The electron-rich thiadiazole ring may undergo halogenation (e.g., bromination) at the 5-position under mild conditions .
Thermal Stability
Thermogravimetric analysis (TGA) of similar thiadiazole derivatives shows decomposition temperatures above 250°C, indicating moderate thermal stability. Decomposition pathways include:
Scientific Research Applications
Synthesis of 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
The synthesis typically involves the reaction of thiadiazole derivatives with appropriate aryl amines and nitro groups. The synthetic pathway can be illustrated as follows:
- Formation of Thiadiazole Core : The initial step involves creating the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the nitro group and the trimethylphenyl substituent occurs through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Biological Activities
The compound exhibits a range of biological activities which can be summarized as follows:
Antimicrobial Activity
Numerous studies have reported that thiadiazole derivatives demonstrate significant antibacterial and antifungal properties. Specifically:
- Antibacterial Effects : Compounds containing the 1,3,4-thiadiazole core have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Antifungal Properties : Thiadiazole derivatives have also been tested against various fungi, showing effectiveness against species such as Candida albicans and Aspergillus niger .
Anticancer Potential
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:
- Cell Line Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Applications in Drug Development
The unique chemical structure of this compound positions it as a promising candidate in drug discovery:
- Lead Compound for Antibiotics : Given its antimicrobial properties, it could serve as a lead compound for developing new antibiotics targeting resistant strains .
- Anticancer Agents : Its potential to inhibit cancer cell growth makes it a candidate for further development into anticancer drugs .
Agricultural Applications
Beyond medicinal uses, thiadiazole derivatives are being explored for their potential in agriculture:
- Fungicides : The antifungal properties suggest utility in developing new agricultural fungicides to protect crops from fungal infections .
- Plant Growth Regulators : Some studies indicate that these compounds may influence plant growth positively by modulating hormonal pathways .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in real-world applications:
- Study on Antibacterial Activity : A recent study synthesized several thiadiazole derivatives and tested them against common bacterial pathogens. Results indicated that certain derivatives exhibited higher antibacterial activity than traditional antibiotics .
- Anticancer Evaluation : A series of thiadiazole compounds were tested for their cytotoxicity against various cancer cell lines. One derivative showed an IC50 value significantly lower than established chemotherapeutics .
Mechanism of Action
The mechanism by which 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the thiadiazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. Key structural analogues include:
Key Observations:
- Aromatic Substitutions: The 2,4,6-trimethylphenyl group introduces steric hindrance absent in pyridinyl or simple phenyl analogues, which may reduce binding affinity but improve metabolic stability .
- Spectroscopic Signatures: The nitro group in 4j and the target compound causes downfield shifts in ¹H NMR (e.g., δ 8.23–8.69 for aromatic protons) compared to chloro or methoxy derivatives (δ 7.55–8.02) .
Physicochemical Properties
- Thermal Stability: Thiadiazoles with EWGs (e.g., nitro) exhibit higher thermal stability in differential scanning calorimetry (DSC) due to strong intermolecular interactions .
Research Findings and Implications
- Synthetic Feasibility: The compound can be synthesized via cyclization of benzoylisothiocyanate derivatives with thiosemicarbazide, followed by nitro-group introduction (cf. ).
- Structural Insights: X-ray crystallography of analogues (e.g., ) reveals hydrogen-bonded dimers (N–H···N) and non-classical C–H···O/F interactions, critical for crystal packing and stability.
- Biological Gaps: While nitro-thiadiazoles show promise, the trimethylphenyl variant’s activity remains underexplored. Future studies should evaluate its pharmacokinetics and target specificity.
Biological Activity
The compound 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various amine and nitro groups. The general synthetic route includes:
- Formation of Thiadiazole Ring : The initial step involves the cyclization of thiosemicarbazides with carbon disulfide and subsequent reactions to form the 1,3,4-thiadiazole core.
- Substitution Reactions : The introduction of the nitro group and the trimethylphenyl moiety can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that derivatives containing the thiadiazole ring exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Activity (MIC μg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 32.6 | Streptomycin |
| Escherichia coli | 47.5 | Fluconazole |
| Aspergillus niger | 25.0 | Amphotericin B |
The presence of the nitro group significantly enhances the antibacterial activity compared to compounds lacking this functional group .
Anticancer Activity
Research has also highlighted the anticancer potential of thiadiazole derivatives. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 0.65 | High selectivity |
| HeLa | 2.41 | Moderate activity |
| PANC-1 | 1.82 | Significant inhibition |
These findings suggest that modifications in the thiadiazole structure can lead to compounds with enhanced anticancer properties .
Anticholinesterase Activity
Another significant aspect of this compound is its potential as an anticholinesterase agent , which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown IC50 values lower than those of established drugs like donepezil.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with a nitro substitution exhibited superior activity compared to their non-nitro counterparts .
- Anticancer Evaluation : In another study focusing on anticancer properties, several thiadiazole derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
Q. What are the optimal synthetic routes for 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis involves cyclization of thiosemicarbazide derivatives with benzoyl chlorides. A two-step approach is common:
Intermediate Formation : React 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine with 2-nitrobenzoyl chloride in dry acetonitrile under reflux .
Cyclization : Use triethylamine as a catalyst to promote cyclization, yielding the final product. Microwave-assisted synthesis (15–20 minutes) significantly reduces reaction time compared to conventional methods (15–18 hours) .
- Key Considerations : Solvent choice (e.g., acetonitrile vs. pyridine) affects yield. Monitor reaction progress via TLC .
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, thiadiazole NH at δ 10–12 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 422) validate molecular weight .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
- Antimicrobial Screening : Conduct agar diffusion assays against S. aureus and E. coli; report inhibition zone diameters .
- Enzyme Inhibition : Assess 15-lipoxygenase (15-LOX) or cyclin-dependent kinase (CDK1) inhibition via spectrophotometric kinetics .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity and binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antiproliferative activity by increasing electrophilicity and target binding .
- Thiadiazole Substituents : Bulky groups (e.g., 2,4,6-trimethylphenyl) improve metabolic stability but may reduce solubility .
- Molecular Docking : Use AutoDock Vina to model interactions with CDK1 or 15-LOX active sites. Key residues (e.g., CDK1’s Lys33) form hydrogen bonds with the amide moiety .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ values vary between adherent vs. suspension cultures .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Orthogonal Validation : Cross-check results with apoptosis markers (e.g., caspase-3 activation) or transcriptomic profiling .
Q. What mechanistic insights explain the compound’s pro-apoptotic effects?
- Methodological Answer :
- Western Blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2) in treated vs. untreated cells .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G2/M arrest, a hallmark of CDK1 inhibition .
- Reactive Oxygen Species (ROS) Assays : Measure intracellular ROS levels via DCFH-DA fluorescence; link oxidative stress to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
